Epoprostenol Sodium is derived from prostacyclin, which belongs to the family of prostanoids. This family includes various biologically active lipids that play essential roles in numerous physiological processes. Prostacyclin itself is synthesized from arachidonic acid via the action of the enzyme prostacyclin synthase, which catalyzes the conversion of Prostaglandin H2 to Prostacyclin .
The synthesis of 15-epi-Prostacyclin Sodium Salt typically involves several key steps:
The molecular formula of 15-epi-Prostacyclin Sodium Salt is C20H30O5Na. Its structure features a bicyclic ring system characteristic of prostanoids, with hydroxyl groups and a carboxylic acid moiety contributing to its biological activity.
The stereochemistry at position 15 distinguishes it from other analogues and plays a crucial role in its pharmacological properties.
Epoprostenol Sodium Salt participates in various biochemical reactions:
The mechanism by which Epoprostenol exerts its effects involves:
Epoprostenol Sodium Salt exhibits several notable physical and chemical properties:
Epoprostenol Sodium Salt has several important applications in medicine:
15-epi-Prostacyclin Sodium Salt (CAS: 35121-78-9) is a stereoisomer of the endogenous vasodilator prostacyclin (PGI₂). Its molecular formula is C₂₀H₃₁NaO₅, with a molecular weight of 374.45 g/mol [3] [4]. The core structure retains the characteristic prostacyclin features: a cyclopenta[b]furan ring system, a carboxylic acid group, and two hydroxyl groups. The defining distinction lies in the inverted stereochemistry at the C15 position (denoted as 15S in standard PGI₂ versus 15R in the epimer) [3]. This epimerization alters the spatial orientation of the C15 hydroxyl group, impacting receptor-binding dynamics (discussed in Section 1.3).
The sodium salt component arises from the deprotonation of the carboxylic acid group (at C1), forming a carboxylate anion (COO⁻) coordinated with Na⁺. Crystallographic studies confirm that the sodium ion stabilizes the carboxylate through ionic interactions, influencing the molecule’s hydration shell and solubility [5]. Stereochemical integrity is critical: the trans-configuration of the C13–C14 double bond and the 5Z,13E,9α,11α stereochemistry are preserved relative to PGI₂ [4].
Table 1: Core Structural Identifiers of 15-epi-Prostacyclin Sodium Salt
Property | Value/Descriptor |
---|---|
IUPAC Name | [(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoyl]oxysodium |
CAS Number | 35121-78-9 |
Molecular Formula | C₂₀H₃₁NaO₅ |
Stereocenters | C3 (R), C4 (R), C15 (R), C18 (S) |
Key Functional Groups | Carboxylate (C1), hydroxyls (C11, C15), vinyl ether |
Solubility
The sodium salt form significantly enhances water solubility (>100 mg/mL) compared to the free acid form of prostacyclin [5]. This property facilitates aqueous formulation for biological applications. It remains sparingly soluble in apolar organic solvents (e.g., hexane) but shows moderate solubility in alcohols and acetonitrile [7].
Stability
15-epi-Prostacyclin Sodium Salt is highly labile under physiological conditions:
Hygroscopicity
As a sodium salt, it exhibits moderate hygroscopicity, absorbing atmospheric moisture. This can accelerate decomposition and requires desiccated storage [5].
Table 2: Stability and Solubility Profile
Property | Characteristics | Recommendations |
---|---|---|
Aqueous Solubility | >100 mg/mL at 20°C | Use freshly prepared solutions |
Thermal Stability | Half-life <6 hrs at 25°C; stable for years at –20°C | Store at ≤–20°C; avoid freeze-thaw cycles |
Photostability | Degrades under UV/visible light | Protect with light-resistant packaging |
Hydrolytic Stability | Converts to 6-keto-PGF₁α in neutral/buffered water (t₁/₂ ~30–60 min) | Buffer to pH 7.4; use immediately post-reconstitution |
The C15 epimerization confers distinct biochemical properties compared to native PGI₂:
Table 3: Biological and Structural Comparison to Prostacyclin and Analogs
Compound | Key Structural Features | IP Receptor EC₅₀/Selectivity | Primary Metabolic Pathway |
---|---|---|---|
PGI₂ (Prostacyclin) | 5Z,13E,9α,11α,15S-dihydroxy | 1–5 nM (endogenous agonist) | Hydrolysis (t₁/₂: 3 min) |
15-epi-PGI₂ | 5Z,13E,9α,11α,15R-dihydroxy | >100 nM (reduced efficacy) | 15-PGDH oxidation |
Treprostinil Sodium | Tricyclic benzindene core; no C15 hydroxyl | 1.9 nM (superior binding kinetics) | CYP2C8 oxidation |
Iloprost | Carbacyclin analog; 3-thia substitution | 0.6 nM (IP/EP3 cross-reactivity) | β-oxidation |
The conversion of prostacyclin derivatives to sodium salts addresses three critical limitations of the free acid form:
Notably, sodium salt formation does not alter the molecule’s susceptibility to enzymatic degradation but improves formulation tolerability and precision in dosing compared to free acid suspensions [5] [10].
Table 4: Impact of Sodium Salt on Formulation Parameters
Parameter | Free Acid Form | Sodium Salt Form | Advantage of Salt |
---|---|---|---|
Water Solubility | <1 mg/mL | >100 mg/mL | Enables aqueous dosing |
Melting Point | Amorphous oil | 168–170°C (crystalline solid) | Facilitates lyophilization |
Plasma Stability | t₁/₂: 2–3 min | t₁/₂: 2–3 min (unchanged) | No direct improvement |
Storage | Requires cryopreservation | Stable at –20°C (lyophilized) | Reduces logistics burden |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5